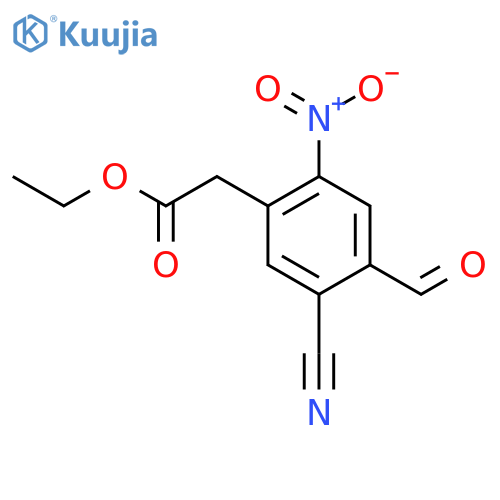

Cas no 1803767-09-0 (Ethyl 5-cyano-4-formyl-2-nitrophenylacetate)

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-4-formyl-2-nitrophenylacetate

-

- インチ: 1S/C12H10N2O5/c1-2-19-12(16)5-8-3-9(6-13)10(7-15)4-11(8)14(17)18/h3-4,7H,2,5H2,1H3

- InChIKey: UNMFONIZZLRCIO-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1C=C(C#N)C(C=O)=CC=1[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 408

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 113

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015023020-250mg |

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate |

1803767-09-0 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015023020-500mg |

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate |

1803767-09-0 | 97% | 500mg |

855.75 USD | 2021-06-18 | |

| Alichem | A015023020-1g |

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate |

1803767-09-0 | 97% | 1g |

1,490.00 USD | 2021-06-18 |

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate 関連文献

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Ethyl 5-cyano-4-formyl-2-nitrophenylacetateに関する追加情報

Ethyl 5-Cyano-4-Formyl-2-Nitrophenylacetate: A Comprehensive Overview

Ethyl 5-cyano-4-formyl-2-nitrophenylacetate (CAS No. 1803767-09-0) is a complex organic compound with a unique structure that combines multiple functional groups, making it a subject of interest in various fields of chemistry and materials science. This compound is characterized by its phenyl ring substituted with cyano, formyl, and nitro groups, along with an ethoxy group attached to the acetyl ester. The combination of these functional groups imparts distinctive chemical properties, which have been explored in recent studies for potential applications in drug development, materials synthesis, and analytical chemistry.

The cyano group (-CN) in the molecule is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound. Similarly, the formyl group (-CHO) introduces carbonyl functionality, enabling participation in various condensation reactions. The nitro group (-NO₂), being a strong electron-withdrawing group, significantly affects the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The ethoxy group (-OCH₂CH₃) attached to the acetyl ester contributes to the compound's solubility in organic solvents and may play a role in its stability under certain conditions.

Recent research has focused on the synthesis and characterization of Ethyl 5-cyano-4-formyl-2-nitrophenylacetate, particularly its potential as a precursor for more complex molecules. For instance, studies have explored its use in the preparation of biologically active compounds, where the presence of multiple functional groups allows for modular synthesis. The compound's ability to undergo nucleophilic aromatic substitution reactions has been highlighted in several publications, suggesting its utility in constructing heterocyclic frameworks.

In terms of applications, Ethyl 5-cyano-4-formyl-2-nitrophenylacetate has shown promise in the field of medicinal chemistry. Its structural features make it a candidate for designing drugs targeting specific biological pathways. For example, the nitro group can serve as a bioisostere for other functional groups, potentially influencing pharmacokinetic properties such as absorption and metabolism. Additionally, the formyl group can be converted into other functionalities through reduction or oxidation reactions, offering versatility in drug design.

From an environmental perspective, understanding the behavior of Ethyl 5-cyano-4-formyl-2-nitrophenylacetate in different media is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its degradation pathways under various conditions, including photolysis and microbial action. These studies have revealed that the compound undergoes hydrolysis under acidic or basic conditions, leading to the formation of more stable byproducts. Such insights are valuable for developing strategies to minimize environmental contamination during industrial processes involving this compound.

The synthesis of Ethyl 5-cyano-4-formyl-2-nitrophenylacetate typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the Friedel-Crafts acylation of a suitably substituted aromatic ring followed by successive introduction of functional groups through electrophilic substitution or nucleophilic addition reactions. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and minimizing waste generation.

In conclusion, Ethyl 5-cyano-4-formyl-2-nitrophenylacetate (CAS No. 1803767-09-0) is a versatile compound with a rich structural framework that offers opportunities for innovation across multiple disciplines. Its unique combination of functional groups makes it a valuable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic routes for this compound, its significance in both academic and industrial settings is expected to grow further.

1803767-09-0 (Ethyl 5-cyano-4-formyl-2-nitrophenylacetate) 関連製品

- 2287334-69-2(4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid)

- 1326936-24-6(1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine)

- 2229636-17-1(2-{bicyclo2.2.1hept-5-en-2-yl}-1-methylpiperazine)

- 6327-59-9(H-Asp(OBzl)-OBzl HCl)

- 2211059-05-9(2-6-Amino-5-(4-bromophenyl)-4-pyrimidinyloxy-ethanol)

- 2229530-24-7(1,1,1-trifluoro-3-(2-methoxynaphthalen-1-yl)propan-2-one)

- 2227738-12-5((2S)-4-(2-nitrophenyl)butan-2-ol)

- 2248331-87-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate)

- 1261850-65-0(4'-Bromo-3'-iodopropiophenone)

- 1164563-66-9(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)